Structural Elucidation and Mechanistic Profiling of ALX 40-4C (CAS 143413-49-4): A Polycationic CXCR4 Antagonist
Structural Elucidation and Mechanistic Profiling of ALX 40-4C (CAS 143413-49-4): A Polycationic CXCR4 Antagonist
Executive Summary
ALX 40-4C is a synthetic, highly cationic nonapeptide characterized by its potent antagonism of the CXC-chemokine receptor 4 (CXCR4) and the APJ receptor. Originally developed to block the entry of X4-tropic HIV-1 strains, its unique homopolymeric structure presents specific challenges and advantages in analytical chemistry and pharmacology. This whitepaper provides a comprehensive technical guide to the structural elucidation, molecular mechanism, and validated experimental workflows for ALX 40-4C, designed for researchers and drug development professionals.
Chemical Identity and Causality in Molecular Design
ALX 40-4C (CAS 143413-49-4) is chemically defined as N-alpha-acetyl-nona-D-arginine amide . The design of this molecule is not arbitrary; every structural modification serves a distinct pharmacokinetic or pharmacodynamic purpose [1]:
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D-Amino Acid Substitution: Natural L-peptides are rapidly degraded by endogenous proteases. The use of D-arginine enantiomers confers near-total resistance to proteolytic cleavage, drastically increasing the in vivo half-life.
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Terminal Modifications: N-terminal acetylation and C-terminal amidation remove the reactive, charged termini. This mimics the internal peptide backbone, preventing exopeptidase degradation and stabilizing the secondary structure.
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Polycationic Charge Density: The nine sequential guanidinium groups provide a highly localized positive charge (+9 at physiological pH). This is the critical pharmacophore required to electrostatically bind the anionic aspartate and glutamate residues located in the second extracellular loop (ECL2) of the CXCR4 receptor [2].
Table 1: Physicochemical and Pharmacological Properties of ALX 40-4C
| Property | Value | Method of Determination / Note |
| Chemical Name | N-alpha-acetyl-nona-D-arginine amide | IUPAC nomenclature |
| CAS Number | 143413-49-4 | Free base identifier |
| Molecular Formula | C56H113N37O10 | Exact stoichiometry |
| Molecular Weight | 1464.74 g/mol | Monoisotopic mass calculation |
| Sequence | Ac-[d-Arg]9-NH2 | Solid-Phase Peptide Synthesis |
| CXCR4 Binding (Ki) | ~1.0 μM | Competitive radioligand binding |
| APJ Antagonism (IC50) | 2.9 μM | Functional cellular assay |
| Anti-HIV-1 (EC50) | 0.34 μg/mL (NL4-3 strain) | Viral replication assay |
Molecular Mechanism of Action
ALX 40-4C functions as a competitive antagonist at the CXCR4 receptor. By binding to the extracellular domain, it sterically and electrostatically occludes the binding pocket. This dual-action blockade prevents the endogenous ligand, CXCL12 (SDF-1), from inducing G-protein-coupled signaling (calcium flux and chemotaxis) and simultaneously prevents the HIV-1 gp120 envelope glycoprotein from utilizing CXCR4 as a co-receptor for viral membrane fusion [3].
Fig 1. ALX 40-4C antagonizes CXCR4, blocking HIV-1 gp120 entry and CXCL12-mediated signaling.
Structural Elucidation Workflows
Due to its homopolymeric nature, traditional 1D and 2D NMR spectroscopy (COSY, NOESY) yield heavily overlapping signals. The alpha-protons and side-chain aliphatic protons of the nine arginine residues resonate at nearly identical chemical shifts, making sequential assignment exceptionally difficult. Consequently, High-Resolution Tandem Mass Spectrometry (HRMS/MS) is the definitive gold standard for the structural elucidation of ALX 40-4C.
Protocol 1: Structural Elucidation via HRMS/MS
Causality: Electrospray ionization (ESI) is highly efficient for ALX 40-4C due to its nine basic guanidinium groups, readily forming multiply charged ions that fall within the optimal mass-to-charge (m/z) range of high-resolution mass analyzers.
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Sample Preparation: Reconstitute lyophilized ALX 40-4C in LC-MS grade water with 0.1% formic acid (FA) to a concentration of 10 μM.
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Chromatographic Separation: Inject 5 μL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Note: Standard C18 columns often fail to retain highly polar, +9 charged peptides. HILIC provides superior retention and peak shape for poly-arginine sequences.
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Ionization: Operate the ESI source in positive ion mode with a capillary voltage of 3.0 kV.
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Precursor Isolation (MS1): Scan m/z 300–2000. Identify the dominant multiply charged precursor ions: [M+4H]⁴⁺ at m/z ~367.2 and[M+5H]⁵⁺ at m/z ~293.9.
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Fragmentation (MS/MS): Isolate the [M+4H]⁴⁺ ion and apply Higher-energy Collisional Dissociation (HCD) at a Normalized Collision Energy (NCE) of 28%.
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Sequence Validation: Map the b and y ion series. The exact mass difference of 156.1011 Da between adjacent peaks confirms the sequential arginine residues. The terminal fragments (b1 = 199 Da; y1 = 173 Da) confirm the N-acetylation and C-amidation, respectively.
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Self-Validating Control: Run a synthetic L-arginine nonamer standard in parallel. The mass spectra must be identical, validating the instrument's calibration, while subsequent chiral chromatography can differentiate the D- and L-enantiomers.
Validated Experimental Protocols
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of ALX 40-4C
Causality: Fmoc-based SPPS is utilized to build the peptide from C-terminus to N-terminus, allowing for precise control over the sequence and terminal modifications.
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Resin Preparation: Swell Rink Amide MBHA resin (0.5 mmol/g) in N,N-dimethylformamide (DMF) for 30 minutes. The Rink Amide linker ensures the peptide is cleaved as a C-terminal amide.
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Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF for 15 minutes. Wash the resin 5 times with DMF.
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Coupling: Dissolve 3 equivalents of Fmoc-D-Arg(Pbf)-OH, 3 eq of HATU, and 6 eq of N,N-diisopropylethylamine (DIPEA) in DMF. Add to the resin and agitate for 60 minutes. The Pbf group protects the reactive guanidinium side chain during synthesis.
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Iteration: Repeat the deprotection and coupling steps sequentially for all nine D-arginine residues.
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N-Terminal Acetylation: Following the final Fmoc removal, treat the resin with a capping solution (Acetic anhydride/DIPEA/DMF, 1:1:8 v/v/v) for 30 minutes.
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Cleavage: Treat the resin with a cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5 v/v/v) for 3 hours to simultaneously cleave the peptide from the resin and remove all Pbf side-chain protecting groups.
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Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify via preparative HPLC.
Protocol 3: CXCR4 Competitive Binding Assay
Causality: This assay determines the binding affinity (Ki) of ALX 40-4C by measuring its ability to displace a radiolabeled endogenous ligand. Assaying at 4°C prevents receptor internalization, ensuring only surface-binding events are measured [4].
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Cell Preparation: Harvest CHO cells stably expressing human CXCR4 and resuspend in binding buffer (HEPES-buffered saline, 0.5% BSA, pH 7.4).
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Incubation: In a 96-well plate, combine cells (1x10⁵ per well), 0.1 nM[¹²⁵I]-CXCL12, and varying concentrations of ALX 40-4C (10⁻¹⁰ to 10⁻⁴ M). Incubate for 2 hours at 4°C.
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Separation: Rapidly filter the cell suspension through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding. Wash three times with ice-cold wash buffer.
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Quantification: Measure the retained radioactivity using a gamma counter.
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Self-Validating Control: Include wells with 10 μM AMD3100 to define non-specific binding (100% displacement) and wells with no antagonist to define total binding. Calculate IC50 via non-linear regression and convert to Ki using the Cheng-Prusoff equation.
